4-methylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with boron-containing reagents. The reaction conditions often include the use of solvents such as toluene or xylene and catalysts like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the ring structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Properties
CAS No. |
58157-75-8 |
---|---|
Molecular Formula |
C6H7BN2OS |
Molecular Weight |
166.01 g/mol |
IUPAC Name |
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2OS/c1-4-6-5(2-3-11-6)7(10)9-8-4/h2-3,9-10H,1H3 |
InChI Key |
LVZUMSAOORDPBX-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C(=NN1)C)SC=C2)O |
Canonical SMILES |
B1(C2=C(C(=NN1)C)SC=C2)O |
Key on ui other cas no. |
58157-75-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.